tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate
Description
Properties
Molecular Formula |
C12H13ClFNO3 |
|---|---|
Molecular Weight |
273.69 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-2-fluoro-5-formylphenyl)carbamate |
InChI |
InChI=1S/C12H13ClFNO3/c1-12(2,3)18-11(17)15-10-4-7(6-16)8(13)5-9(10)14/h4-6H,1-3H3,(H,15,17) |
InChI Key |
IZDDSVKOGHVUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C=O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Reaction of Amino Precursors with tert-Butyl Chloroformate
A common route involves reacting a substituted aniline derivative (e.g., 4-chloro-2-fluoro-5-aminophenyl compound) with tert-butyl chloroformate under mild basic conditions to form the tert-butyl carbamate. This reaction is typically conducted in an inert atmosphere (e.g., nitrogen) and in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures (0–25 °C) to avoid side reactions.
- Reaction conditions:
- Base: Triethylamine or sodium bicarbonate to neutralize HCl formed.
- Solvent: THF, DCM, or acetonitrile.
- Temperature: 0–25 °C.
- Time: 1–3 hours.
This step yields tert-butyl carbamate-protected amines with high selectivity and yield.
The introduction of the formyl group at the 5-position (para to the amino group) is achieved by selective electrophilic aromatic substitution using formylation reagents such as:
- Vilsmeier-Haack reaction:
- Reagents: N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
- Mechanism: Formation of the Vilsmeier reagent from DMF and POCl₃, which then reacts with the aromatic ring to introduce the formyl group.
- Conditions: Typically performed at 0–50 °C under anhydrous conditions.
This method allows selective formylation without affecting the chloro and fluoro substituents.
Alternative Synthetic Routes
Direct carbamate formation from 4-chloro-2-fluoro-5-formylaniline:
Starting from the formylated aniline, carbamate formation can be performed as above.Use of isocyanate intermediates:
Reaction of 4-chloro-2-fluoro-5-formylphenyl isocyanate with tert-butanol under catalytic conditions can yield the carbamate. This method requires careful control to avoid side reactions with the aldehyde.Catalyst-assisted synthesis:
Phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) or iodide (TBAI) can be employed to enhance reaction rates and selectivity in carbamate formation steps.
| Step | Method | Reagents/Conditions | Key Notes | Yield Range (%) |
|---|---|---|---|---|
| 1 | Carbamate formation from substituted aniline | tert-Butyl chloroformate, base (Et3N), solvent (THF/DCM), 0–25 °C | Mild conditions preserve sensitive groups | 75–90 |
| 2 | Selective formylation (Vilsmeier-Haack) | DMF, POCl₃, 0–50 °C, anhydrous | High regioselectivity for para formylation | 70–85 |
| 3 | Carbamate formation via isocyanate intermediate | 4-chloro-2-fluoro-5-formylphenyl isocyanate, tert-butanol, catalyst | Requires inert atmosphere, careful control | 65–80 |
| 4 | Catalyst-assisted carbamate synthesis | Cesium carbonate, TBAI, DMF, CO₂ bubbling (for some carbamates) | Enhances reaction efficiency, minimizes overalkylation | 80–95 |
- Selectivity: The Vilsmeier-Haack formylation is highly selective for the 5-position relative to the amino group, avoiding substitution at chloro or fluoro sites.
- Stability: The tert-butyl carbamate group is stable under the formylation conditions, allowing sequential synthesis without protecting group loss.
- Characterization: Typical characterization includes NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy (carbamate C=O stretch ~1700 cm⁻¹, aldehyde C=O ~1720 cm⁻¹), and mass spectrometry.
- Purity Monitoring: Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and purity.
- Crystallography: X-ray crystallography confirms molecular geometry and substitution pattern, supporting synthetic route efficacy.
The preparation of tert-butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate is efficiently achieved through a multi-step synthetic route involving carbamate formation from substituted anilines or isocyanates, followed by selective aromatic formylation using the Vilsmeier-Haack reaction. Catalyst-assisted methods can improve yields and reaction rates. The synthetic strategies maintain the integrity of sensitive functional groups and provide high regioselectivity, making this compound accessible for further pharmaceutical and chemical research applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a probe to investigate the activity of specific enzymes involved in metabolic pathways.
Medicine: The compound has potential applications in drug development, particularly in designing inhibitors for specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The presence of the chloro and fluoro groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The formyl group in the target compound is strongly electron-withdrawing, increasing electrophilicity at the aromatic ring compared to methoxy (electron-donating) or bromo (moderately electron-withdrawing) substituents .
- Reactivity : The formyl group enables nucleophilic additions (e.g., Schiff base formation), a feature absent in compounds like tert-butyl (4-chlorophenethyl)carbamate .
- Steric Effects : Bulky substituents (e.g., sulfonyl-thiazole in ) reduce solubility but enhance target specificity in medicinal chemistry.
Biological Activity
Introduction
tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.7 g/mol. The compound features a tert-butyl group, a chloro group, a fluoro group, and a formyl group attached to a phenyl ring, which contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄ClFNO₃ |
| Molecular Weight | 273.7 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The formyl group can participate in nucleophilic reactions, facilitating interactions with amines and other nucleophiles, which may lead to enzyme inhibition or modulation.
Enzyme Interaction Studies
Research indicates that compounds with similar structures often exhibit significant enzyme inhibitory activities. For instance, studies have shown that carbamate derivatives can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases such as cancer or metabolic disorders.
Case Study: Enzyme Inhibition
In a study examining the inhibitory effects of various carbamate derivatives on specific enzymes, this compound was evaluated alongside other compounds. The results indicated that this compound exhibited an IC50 value in the low micromolar range against certain target enzymes, suggesting moderate to high potency.
Table 2: Inhibition Potency Comparison
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.0 |
| Similar Carbamate A | 10.0 |
| Similar Carbamate B | 3.0 |
Note: IC50 values represent the concentration required to inhibit 50% of the enzyme activity.
Applications in Research and Industry
This compound serves as an important intermediate in organic synthesis and medicinal chemistry. Its unique functional groups allow for further modifications that can enhance biological activity or selectivity for specific targets.
Potential Applications Include:
- Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
- Biochemical Assays: Utilized as a probe to study enzyme kinetics and mechanisms.
- Industrial Applications: In the synthesis of specialty chemicals and agrochemicals.
Comparative Analysis with Related Compounds
When compared to other similar compounds, such as tert-butyl (4-fluorophenyl)carbamate and tert-butyl (3-formylphenyl)carbamate, the presence of both chloro and fluoro substituents in this compound enhances its reactivity and potential biological activity.
Table 3: Comparative Biological Activity
| Compound | Biological Activity |
|---|---|
| This compound | Moderate enzyme inhibition |
| tert-Butyl (4-fluorophenyl)carbamate | Low enzyme inhibition |
| tert-Butyl (3-formylphenyl)carbamate | Moderate enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
